![molecular formula C24H19N5O4S2 B2738402 2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 958613-57-5](/img/structure/B2738402.png)
2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings that are common in many pharmaceuticals and agrochemicals . These include an imidazole ring, a quinazolinone ring, a nitrophenyl group, a thiophenyl group, and a sulfanyl group. Imidazole rings are found in many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing imidazole rings can undergo a variety of chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Antitumor and Antibacterial Agents
Research on similar compounds has shown potential in inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells, suggesting antitumor and antibacterial capabilities. Novel compounds with structural similarities have been synthesized and evaluated for their effectiveness against various human and bacterial TSs, demonstrating significant potential as antitumor and/or antibacterial agents. The studies highlight the importance of specific substituents in enhancing activity against targeted enzymes and cancer cell lines, indicating a pathway for developing new therapeutic agents with optimized efficacy (Gangjee et al., 1996) (Gangjee et al., 1997).
Antimalarial Activity
Compounds exhibiting structural similarities have been prepared and evaluated for antimalarial activity, demonstrating significant potential against Plasmodium berghei in mice. This research not only provides insights into the quantitative structure-activity relationships but also highlights the prospects of these compounds in treating resistant strains of malaria, encouraging further clinical trials in humans (Werbel et al., 1986).
Anticancer Agents
The synthesis of novel precursors targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors has been explored, with the hypothesis that certain structural modifications could increase binding affinity and, consequently, therapeutic efficacy. This approach underscores the potential of these compounds in developing anticancer drugs, focusing on the specific vulnerabilities of cancer cells (Shareef & Shareef, 2021).
Antimicrobial Agents
Further research into thiazolidin-4-one derivatives has shown potential antimicrobial activity. Synthesizing a new series of compounds and testing them against various bacterial and fungal strains has provided valuable insights into feasible structure–activity relationships, indicating their use as potential antimicrobial agents (Baviskar et al., 2013).
Dual EGFR/HER2 Inhibitors
The development of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors highlights their potential in treating lung cancer. These compounds show high activity against the A549 cell line and possess potent inhibitory effects on EGFR and HER2 tyrosine kinase enzymes, suggesting their applicability in targeted cancer therapies (Alsaid et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S2/c30-21(25-13-17-4-3-11-34-17)12-20-23(31)28-22(26-20)18-5-1-2-6-19(18)27-24(28)35-14-15-7-9-16(10-8-15)29(32)33/h1-11,20H,12-14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWCVDVHACOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
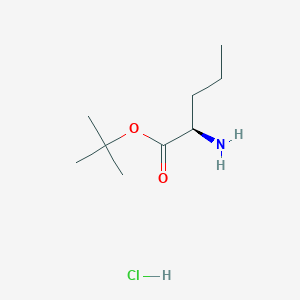

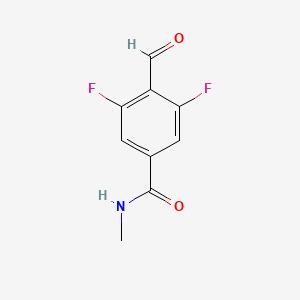
![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)
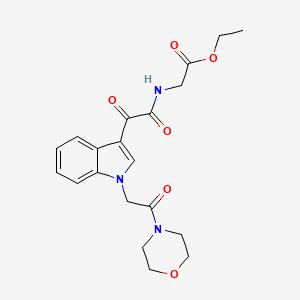
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
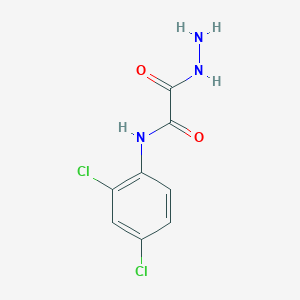
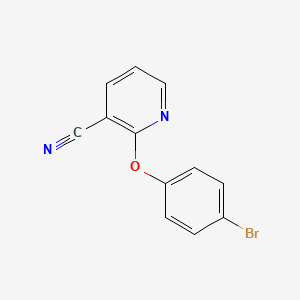
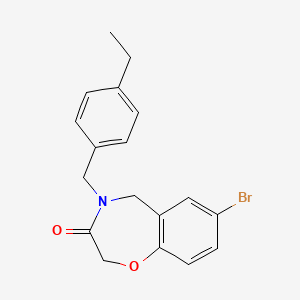
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)